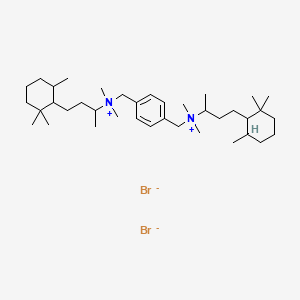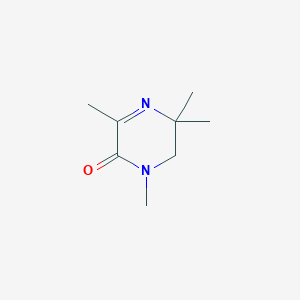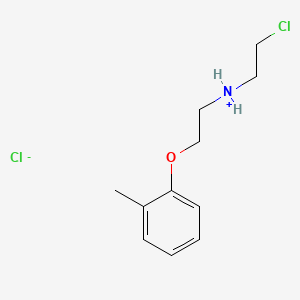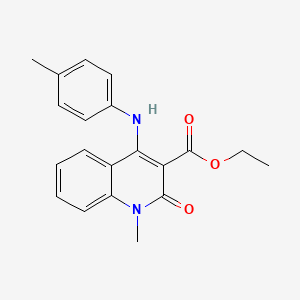![molecular formula C40H74O9Sn2 B13780378 Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate] CAS No. 68974-77-6](/img/structure/B13780378.png)
Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] is a complex organotin compound with the molecular formula C40H74O9Sn2 and a molecular weight of 936.4 g/mol. This compound is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, making it a valuable reagent in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] typically involves the reaction of diisooctyl maleate with tetrabutyltin oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include various organotin compounds, esters, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] involves its interaction with various molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisooctyl maleate: A precursor in the synthesis of the compound.
Tetrabutyltin oxide: Another organotin compound with similar reactivity.
Diisooctyl phosphonate: A related compound with different functional groups.
Uniqueness
Diisooctyl 4,4’-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-en-1-oate] is unique due to its dual tin-oxygen bridge structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific organotin functionalities.
Propriétés
Numéro CAS |
68974-77-6 |
|---|---|
Formule moléculaire |
C40H74O9Sn2 |
Poids moléculaire |
936.4 g/mol |
Nom IUPAC |
4-O-[dibutyl-[dibutyl-[(E)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl]oxystannyl] 1-O-(6-methylheptyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.4C4H9.O.2Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;4*1-3-4-2;;;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2/b2*8-7+;;;;;;; |
Clé InChI |
DNGLKOSMXZLUDY-AQLUMQPMSA-L |
SMILES isomérique |
CCCC[Sn](O[Sn](OC(=O)/C=C/C(=O)OCCCCCC(C)C)(CCCC)CCCC)(OC(=O)/C=C/C(=O)OCCCCCC(C)C)CCCC |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)





![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)

![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)


